molecular formula C17H18N6O2 B2764450 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 378207-40-0

8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2764450
CAS No.: 378207-40-0
M. Wt: 338.371
InChI Key: KJYLCMIJDDKURN-WQRHYEAKSA-N
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Description

8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group attached to a purine core. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors like urea and cyanoacetic acid. These reactions often involve cyclization and condensation steps under controlled conditions.

    Introduction of the Benzylidenehydrazinyl Group: The benzylidenehydrazinyl group is introduced through a condensation reaction between a hydrazine derivative and benzaldehyde. This step requires careful control of the reaction conditions to ensure the formation of the desired (2Z)-isomer.

    Functionalization of the Purine Core: The final steps involve the functionalization of the purine core to introduce the dimethyl and prop-2-enyl groups. These steps may involve alkylation reactions using appropriate alkylating agents under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidenehydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the benzylidenehydrazinyl group to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce hydrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of purine derivatives.

Scientific Research Applications

8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidenehydrazinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The purine core can mimic natural purine bases, allowing the compound to interfere with nucleic acid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethylxanthine: Similar structure but lacks the prop-2-enyl group.

    1,3-dimethyl-7-prop-2-enylxanthine: Similar structure but lacks the benzylidenehydrazinyl group.

    8-benzylidenehydrazinylpurine: Similar structure but lacks the dimethyl and prop-2-enyl groups.

Uniqueness

8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzylidenehydrazinyl group enhances its potential for forming interactions with biological targets, while the dimethyl and prop-2-enyl groups influence its solubility and reactivity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-4-10-23-13-14(21(2)17(25)22(3)15(13)24)19-16(23)20-18-11-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYLCMIJDDKURN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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